1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide
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Overview
Description
1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide is a unique chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.243 g/mol . This compound is part of the bicyclic nonane family and contains a sulfur atom, making it a sulfur-containing heterocycle. It is known for its distinctive structure, which includes a five-membered ring, a seven-membered ring, and a sulfone group .
Preparation Methods
The synthesis of 1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide involves several steps. One common method includes the cycloaddition of sulfur-containing precursors with dienes under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfone group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide can be compared with other similar compounds such as:
1,6-Dimethyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: This compound has an additional methyl group, which may affect its reactivity and biological activity.
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: Lacks the methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of the sulfone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58626-40-7 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-methyl-9λ6-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide |
InChI |
InChI=1S/C9H10O2S/c1-9-6-3-2-4-8(5-7-9)12(9,10)11/h2-8H,1H3 |
InChI Key |
SOXNSEWHVKFOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC=CC(S1(=O)=O)C=C2 |
Origin of Product |
United States |
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